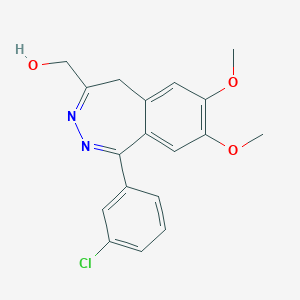
1-(3-Chlorophenyl)-4-hydroxymethyl-7,8-dimethoxy-5H-2,3-benzodiazepine
Cat. No. B137175
Key on ui cas rn:
142790-94-1
M. Wt: 344.8 g/mol
InChI Key: FVNWQERDYUZCIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05204343
Procedure details


6.7 g (17.3 mmoles) of 2-(3-acetoxyacetonyl)-3'-chloro-4,5-dimethoxybenzophenone [(IV), R=CH3 ] are suspended in 70 ml of 99.5% ethanol, then 5.2 l (104 mmoles) of 100% hydrazine hydrate are added under stirring. The reaction mixture is stirred at room temperature for 72 hours, treated with activated carbon, filtered and 82 ml of distilled water are added to the filtrate. Then 4 ml of glacial acetic acid are dropped to the pale yellow solution under cooling with ice-cold water. Upon scratching crystals get separated. The suspension is kept overnight at 1° to 5° C., filtered, washed five times with 5 ml of ice-cold 50% ethanol solution each and the product is dried at a temperature between 80° and 100° C. Thus 4.64 g of crude product are obtained.
Name
2-(3-acetoxyacetonyl)-3'-chloro-4,5-dimethoxybenzophenone
Quantity
6.7 g
Type
reactant
Reaction Step One



Name
Yield
77.8%
Identifiers


|
REACTION_CXSMILES
|
C([O:4][CH2:5][C:6](=O)[CH2:7][C:8]1[CH:22]=[C:21]([O:23][CH3:24])[C:20]([O:25][CH3:26])=[CH:19][C:9]=1[C:10]([C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([Cl:18])[CH:13]=1)=O)(=O)C.O.[NH2:29][NH2:30]>C(O)C>[Cl:18][C:14]1[CH:13]=[C:12]([C:10]2[C:9]3[CH:19]=[C:20]([O:25][CH3:26])[C:21]([O:23][CH3:24])=[CH:22][C:8]=3[CH2:7][C:6]([CH2:5][OH:4])=[N:30][N:29]=2)[CH:17]=[CH:16][CH:15]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
2-(3-acetoxyacetonyl)-3'-chloro-4,5-dimethoxybenzophenone
|
|
Quantity
|
6.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC(CC1=C(C(=O)C2=CC(=CC=C2)Cl)C=C(C(=C1)OC)OC)=O
|
Step Two
|
Name
|
|
|
Quantity
|
5.2 L
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
Step Three
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture is stirred at room temperature for 72 hours
|
|
Duration
|
72 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with activated carbon
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
82 ml of distilled water are added to the filtrate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Then 4 ml of glacial acetic acid are dropped to the pale yellow solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under cooling with ice-cold water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
get
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed five times with 5 ml of ice-cold 50% ethanol solution each and the product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is dried at a temperature between 80° and 100° C
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C=CC1)C1=NN=C(CC2=C1C=C(C(=C2)OC)OC)CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.64 g | |
| YIELD: PERCENTYIELD | 77.8% | |
| YIELD: CALCULATEDPERCENTYIELD | 77.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
